![molecular formula C21H24FN3O3 B5698050 2-fluoro-N-[2-({[3-(4-morpholinyl)propyl]amino}carbonyl)phenyl]benzamide](/img/structure/B5698050.png)
2-fluoro-N-[2-({[3-(4-morpholinyl)propyl]amino}carbonyl)phenyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-fluoro-N-[2-({[3-(4-morpholinyl)propyl]amino}carbonyl)phenyl]benzamide is a chemical compound that belongs to the class of benzamide derivatives. This compound has gained significant attention in the scientific community due to its potential applications in drug discovery and development.
科学研究应用
2-fluoro-N-[2-({[3-(4-morpholinyl)propyl]amino}carbonyl)phenyl]benzamide has been extensively studied for its potential applications in drug discovery and development. This compound has been shown to exhibit potent inhibitory activity against several enzymes and receptors, including histone deacetylase (HDAC), bromodomain-containing protein 4 (BRD4), and phosphodiesterase 10A (PDE10A). These enzymes and receptors are involved in various biological processes, including gene expression, cell proliferation, and signal transduction, making them attractive targets for drug discovery.
作用机制
The mechanism of action of 2-fluoro-N-[2-({[3-(4-morpholinyl)propyl]amino}carbonyl)phenyl]benzamide involves its ability to bind to specific enzymes and receptors and inhibit their activity. For example, this compound has been shown to bind to the active site of HDAC and prevent the deacetylation of histone proteins, leading to altered gene expression and cell proliferation. Similarly, 2-fluoro-N-[2-({[3-(4-morpholinyl)propyl]amino}carbonyl)phenyl]benzamide has been shown to bind to the bromodomain of BRD4 and prevent its interaction with chromatin, leading to altered gene expression and cell proliferation. In addition, this compound has been shown to inhibit the activity of PDE10A, leading to increased levels of cyclic AMP (cAMP) and cyclic GMP (cGMP) in the brain, which may have potential therapeutic applications in neurological disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-fluoro-N-[2-({[3-(4-morpholinyl)propyl]amino}carbonyl)phenyl]benzamide are dependent on its specific target enzyme or receptor. For example, inhibition of HDAC by this compound can lead to altered gene expression and cell proliferation, while inhibition of BRD4 can lead to similar effects. Inhibition of PDE10A by this compound can lead to increased levels of cAMP and cGMP in the brain, which may have potential therapeutic applications in neurological disorders.
实验室实验的优点和局限性
One of the advantages of using 2-fluoro-N-[2-({[3-(4-morpholinyl)propyl]amino}carbonyl)phenyl]benzamide in lab experiments is its potent inhibitory activity against several enzymes and receptors, making it an attractive compound for drug discovery and development. However, one of the limitations of using this compound is its complex synthesis method, which may limit its availability and increase its cost.
未来方向
There are several future directions for research on 2-fluoro-N-[2-({[3-(4-morpholinyl)propyl]amino}carbonyl)phenyl]benzamide. One potential direction is to further investigate its potential therapeutic applications in neurological disorders, such as Parkinson's disease and schizophrenia, by targeting PDE10A. Another potential direction is to explore its potential as a cancer therapy by targeting HDAC and BRD4. In addition, further research is needed to optimize the synthesis method of this compound and explore its structure-activity relationship to identify more potent derivatives.
合成方法
The synthesis method of 2-fluoro-N-[2-({[3-(4-morpholinyl)propyl]amino}carbonyl)phenyl]benzamide involves the reaction of 2-fluoro-N-(2-hydroxyphenyl)benzamide with N-(3-(4-morpholinyl)propyl)glycine methyl ester in the presence of a coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) in a suitable solvent. The reaction mixture is stirred at room temperature for several hours, and the resulting product is purified by column chromatography to obtain the desired compound.
属性
IUPAC Name |
2-[(2-fluorobenzoyl)amino]-N-(3-morpholin-4-ylpropyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN3O3/c22-18-8-3-1-6-16(18)21(27)24-19-9-4-2-7-17(19)20(26)23-10-5-11-25-12-14-28-15-13-25/h1-4,6-9H,5,10-15H2,(H,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOHLHDFBECGAEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC(=O)C2=CC=CC=C2NC(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-fluoro-N-(2-{[3-(morpholin-4-yl)propyl]carbamoyl}phenyl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


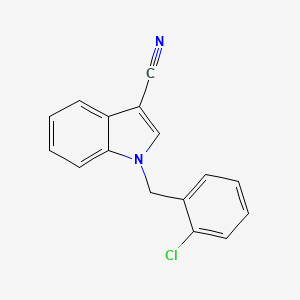
![N-[5-(2-cyclohexylethyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B5697992.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-fluorophenyl)acrylamide](/img/structure/B5697997.png)
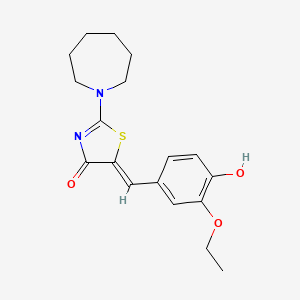
![N-[2-(aminocarbonyl)phenyl]-3,5-dimethylbenzamide](/img/structure/B5698008.png)
![N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide](/img/structure/B5698020.png)

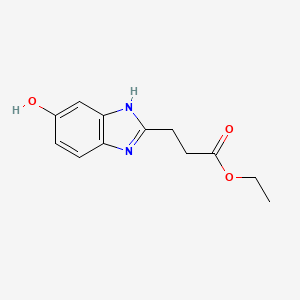
![2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5698042.png)
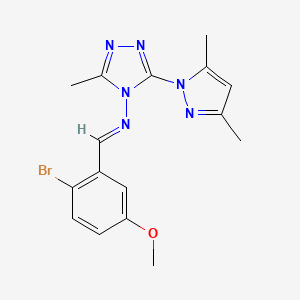
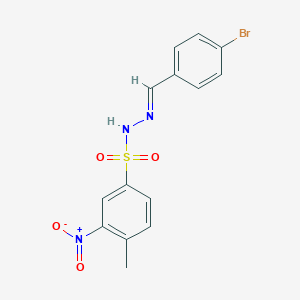

![1-(4-nitrophenyl)-1H-pyrrole-2-carbaldehyde 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylhydrazone](/img/structure/B5698086.png)